1,2,4,5-Tetrakis(dimethylsilyl)benzene
Description
Properties
Molecular Formula |
C14H30Si4 |
|---|---|
Molecular Weight |
310.73 g/mol |
IUPAC Name |
dimethyl-[2,4,5-tris(dimethylsilyl)phenyl]silane |
InChI |
InChI=1S/C14H30Si4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10,15-18H,1-8H3 |
InChI Key |
IELJCLAGTSXSPF-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)C1=CC(=C(C=C1[SiH](C)C)[SiH](C)C)[SiH](C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a Grignard-type mechanism, where magnesium metal activates the aryl bromide for nucleophilic substitution. Key steps include:
-
Activation of Tetrabromobenzene : Magnesium reduces 1,2,4,5-tetrabromobenzene in tetrahydrofuran (THF), generating a magnesiated intermediate.
-
Silylation : Dimethylchlorosilane reacts with the intermediate, substituting bromine atoms with dimethylsilyl groups.
-
Workup : Hydrolysis of the reaction mixture yields the final product.
Optimization Parameters
Table 1: Standard Reaction Conditions for Magnesium-Mediated Synthesis
| Parameter | Specification |
|---|---|
| Starting Material | 1,2,4,5-Tetrabromobenzene |
| Silylating Agent | Dimethylchlorosilane |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 65–70°C (reflux) |
| Reaction Time | 12–24 hours |
| Yield (Reported) | Not explicitly stated in sources |
Alternative Methodologies and Modifications
While the magnesium-mediated route dominates, alternative strategies have been explored to address limitations such as harsh conditions and byproduct formation.
Catalytic Approaches
Patent JP3385355B2 describes the use of cuprous cyanide (CuCN) as a catalyst for silylation reactions involving aryl halides. Although this method is primarily applied to diisopropylchlorosilane, the principles may extend to dimethylchlorosilane. The catalyst purportedly enhances reaction rates and reduces magnesium consumption, though detailed mechanistic studies are lacking.
Solvent-Free Systems
Recent patents highlight efforts to minimize solvent use for greener synthesis. For example, direct reactions between tetrabromobenzene and dimethylchlorosilane in molten magnesium have been proposed, though scalability remains unverified.
Challenges and Limitations
Byproduct Management
The formation of magnesium bromide chloride (MgBrCl) complicates purification. Traditional aqueous workups risk hydrolyzing sensitive silyl groups, necessitating anhydrous quenching techniques.
Substrate Accessibility
1,2,4,5-Tetrabromobenzene, though commercially available, requires rigorous drying to prevent side reactions. Contamination by moisture or oxygen leads to incomplete silylation or decomposition.
Industrial-Scale Adaptations
Patents JP2001048889A and JP3385355B2 disclose large-scale production protocols emphasizing:
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(dimethylsilyl)benzene undergoes various chemical reactions, including:
Dehydrogenative Silylation: This reaction involves the removal of hydrogen atoms and the formation of silicon-carbon bonds.
Polymerization: The compound can participate in polymerization reactions to form silicon-based polymers with high thermal stability and conductivity.
Common Reagents and Conditions
Platinum Complex Catalysts: Used in dehydrogenative silylation reactions.
Cyclic Diynes: Reactants in the formation of ladder polymers.
Solvents: Common solvents include tetrahydrofuran and other organic solvents suitable for organosilicon reactions.
Major Products
Scientific Research Applications
Synthesis of Metal-Organic Frameworks (MOFs)
One prominent application of 1,2,4,5-tetrakis(dimethylsilyl)benzene is in the synthesis of metal-organic frameworks. These frameworks are utilized for gas storage and separation technologies. For instance:
- Case Study : The compound has been employed as a linker in the formation of MOFs that exhibit high surface areas and tunable porosity. These properties are crucial for applications in hydrogen storage and carbon dioxide capture .
Catalysis
The compound serves as a catalyst or a ligand in various catalytic reactions:
- Case Study : Research has demonstrated its effectiveness in facilitating cross-coupling reactions. The presence of the dimethylsilyl groups enhances the solubility and stability of the catalyst system, leading to improved yields in organic transformations .
Material Science
In material science, this compound is used to modify surfaces and improve material properties:
- Application : It can be used to create hydrophobic surfaces through silanization processes. This is particularly beneficial in coatings that require water-repellent characteristics .
Organic Electronics
The compound has potential applications in organic electronics due to its electronic properties:
- Case Study : Studies indicate that this compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to enhance charge transport makes it a valuable component in these devices .
Photonic Applications
The optical properties of this compound make it suitable for photonic applications:
- Research Findings : Its incorporation into photonic crystals has been shown to improve light manipulation capabilities. This is essential for developing advanced optical devices such as sensors and lasers .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Metal-Organic Frameworks | Gas storage and separation | High surface area and tunable porosity |
| Catalysis | Cross-coupling reactions | Enhanced yields due to stability |
| Material Science | Surface modification | Improved hydrophobicity |
| Organic Electronics | OLEDs and OPVs | Enhanced charge transport |
| Photonic Applications | Photonic crystals | Improved light manipulation |
Mechanism of Action
The mechanism of action for 1,2,4,5-tetrakis(dimethylsilyl)benzene primarily involves its ability to undergo dehydrogenative silylation reactions. The platinum complex catalyst facilitates the removal of hydrogen atoms and the formation of silicon-carbon bonds, leading to the formation of ladder polymers. These polymers exhibit high thermal stability and conductivity due to the unique arrangement of silicon and carbon atoms .
Comparison with Similar Compounds
1,2,4,5-Tetrakis(alkylthio)benzenes
Examples :
- 1,2,4,5-Tetrakis(isopropylthio)benzene (TPB)
- 1,2,4,5-Tetrakis(ethylthio)benzene (TEB)
Key Findings :
- Structure and Conductivity : Radical cations of TPB and TEB form π-stacking dimers. TPB·⁺ adopts a face-to-face π-dimer configuration, while TEB·⁺ stacks along the a-axis. Conductivity in these systems depends on interdimeric distances, with shorter distances (e.g., TEB) enhancing charge transfer .
- Electron-Donating vs. Steric Effects: Alkylthio (–SR) groups are weaker electron donors compared to silyl substituents but provide tunable steric profiles. For example, isopropylthio groups in TPB increase steric hindrance, reducing π-orbital overlap compared to TEB .
| Property | 1,2,4,5-Tetrakis(dimethylsilyl)benzene (Inferred) | TPB (Isopropylthio) | TEB (Ethylthio) |
|---|---|---|---|
| Substituent Type | –Si(CH₃)₂ | –S–iPr | –S–Et |
| Conductivity Mechanism | Insulating (steric hindrance) | π-Dimer stacking | Dimer chains |
| Interdimeric Distance | N/A | 3.50 Å | 3.30 Å |
| Application | Organic electronics (potential) | Conductive salts | Conductive salts |
1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB)
Key Findings :
- Covalent Organic Frameworks (COFs): TFPB (C₃₄H₂₂O₄) serves as a cross-shaped linker in COFs. For example, condensation with 2,5-diaminobenzene-1,4-dithiol yields SH-COF-2, which exhibits a surface area of 227 m²/g and electrochemical capacitance of 118 mF/cm² .
- Reactivity: Aldehyde groups enable dynamic covalent bonding, contrasting with the inertness of silyl groups.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB)
Key Findings :
- Metal-Organic Frameworks (MOFs) : H4TCPB (C₃₄H₂₂O₈) forms luminescent thorium-based MOFs. These frameworks exhibit blue ligand-based luminescence due to rigid π-conjugation, a property absent in silyl-substituted analogs .
- Coordination Chemistry : Carboxylate groups enable strong metal coordination (e.g., Th⁴⁺), whereas silyl groups lack such functionality, limiting their use in coordination polymers .
1,2,4,5-Tetrakis(tetramethylguanidino)-3,6-diethynyl-benzenes
Key Findings :
- Redox Activity: These derivatives act as strong organic electron donors, with ethynyl groups enhancing π-conjugation. Their redox potentials are tunable, unlike silyl-substituted benzenes, which are primarily inert .
1,2,4,5-Tetrakis(trimethylsilyl)benzene
Key Comparisons :
- Electronic Effects: Trimethylsilyl groups (–Si(CH₃)₃) are stronger electron donors than dimethylsilyl (–Si(CH₃)₂), reducing the ionization energy (IE = 8.30 eV vs. ~8.5–9.0 eV estimated for dimethylsilyl) .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2,4,5-Tetrakis(dimethylsilyl)benzene, and how are they experimentally determined?
- Methodological Answer : The compound's ionization energy (IE) is a critical property, measured via photoelectron spectroscopy (PE) with a vertical IE of 8.30 eV . Molecular weight (366.84 g/mol), CAS number (17156-61-5), and IUPAC Standard InChIKey (IKBMPVFDRAQKNI-UHFFFAOYSA-N) are verified through NIST databases. Characterization includes mass spectrometry (electron ionization) and gas-phase ion energetics studies . For solubility and partition coefficients, logP values (e.g., logPoct/wat = 3.867) are calculated using Crippen’s method .
Q. What synthetic routes are used to prepare this compound?
- Methodological Answer : While direct synthesis is not detailed in the evidence, analogous tetrakis-substituted benzenes (e.g., bromomethyl or formylphenyl derivatives) are synthesized via nucleophilic substitution or coupling reactions. For example, 1,2,4,5-tetrakis(bromomethyl)benzene reacts with nucleophiles like benzimidazole to form salts . For silylated derivatives, trimethylsilyl chloride or similar agents may replace bromine in a stepwise manner. Characterization typically involves H/C NMR and FT-IR spectroscopy .
Q. How are crystallographic studies conducted to analyze molecular packing in tetrakis-substituted benzene derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals secondary interactions (e.g., C–H···Br, Br···Br) in bromomethyl analogs. For 1,2,4,5-tetrakis(bromomethyl)benzene, molecular packing is dominated by halogen interactions, while ortho-substituted derivatives exhibit C–H···π contacts . Similar methods apply to silylated derivatives, with Si–C bond lengths and torsion angles critical for structural analysis.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with gradient corrections and exact-exchange terms improves accuracy in thermochemical properties (e.g., atomization energies, ionization potentials). Becke’s hybrid functionals (e.g., B3LYP) are used to model vertical IE values, validated against experimental PE data . Basis sets like 6-31G* are recommended for Si-containing systems to account for polarization effects.
Q. What contradictions exist in reported ionization energy (IE) values, and how can they be resolved?
- Methodological Answer : Discrepancies arise from vertical vs. adiabatic IE measurements. For example, NIST reports a vertical IE of 8.30 eV , while other methods might yield adiabatic values. Resolution involves:
- Cross-referencing experimental techniques (e.g., PE spectroscopy vs. electron impact methods).
- Validating computational results (DFT or CCSD(T)) against high-precision experiments .
Q. How is this compound utilized in advanced materials like covalent organic frameworks (COFs)?
- Methodological Answer : While not directly studied, analogs like 1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB) form COFs via condensation with diamines. These COFs exhibit high surface areas (227 m/g) and electrochemical stability (>95% capacitance retention after 1,000 cycles). Silylated derivatives could enhance hydrophobicity or serve as crosslinkers in hybrid materials .
Q. What catalytic applications exist for tetrakis-substituted benzene derivatives, and what mechanisms are involved?
- Methodological Answer : Tetrakis(N-benzimidazoliummethyl)benzene salts act as precatalysts in direct arylation of heteroaromatics (e.g., thiophenes). The mechanism likely involves Pd(0)/Pd(II) cycles, with phosphine ligands stabilizing intermediates. Turnover numbers (TON) and reaction yields are optimized via solvent selection (e.g., DMF) and temperature control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
